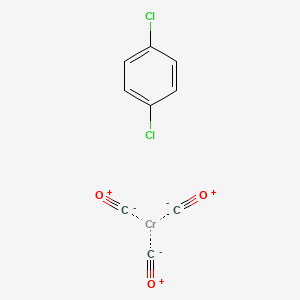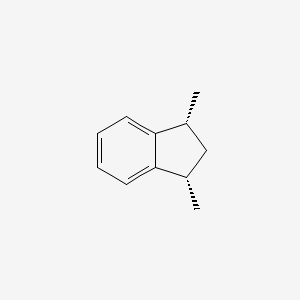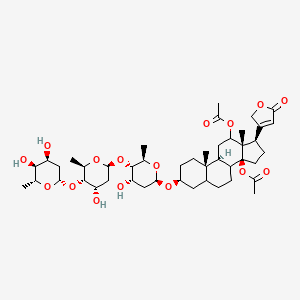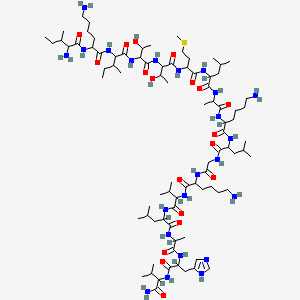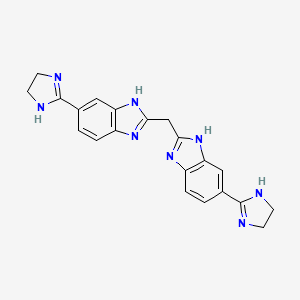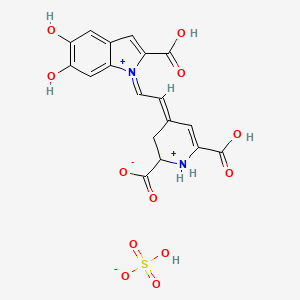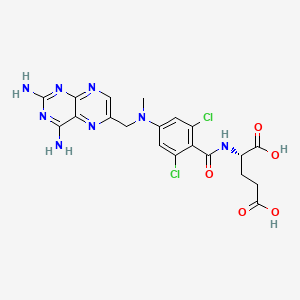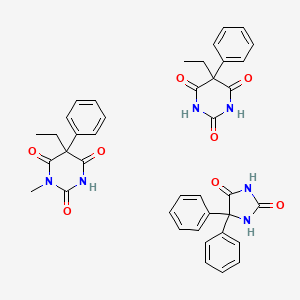
Comital-L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comital-L is a pharmaceutical compound that contains active ingredients such as mephobarbital, phenobarbital, and phenytoin . It is primarily used for its anticonvulsant properties, making it effective in the treatment of various types of seizures and epilepsy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Comital-L involves the preparation of its active ingredients through various chemical reactions. For instance, phenobarbital can be synthesized via the condensation of diethyl malonate with urea, followed by cyclization and subsequent reaction with ethyl bromide. Mephobarbital is synthesized similarly, with slight modifications in the reaction conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of its active ingredients, followed by their combination in specific ratios. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and analysis of the compounds .
Análisis De Reacciones Químicas
Types of Reactions
Comital-L undergoes various chemical reactions, including:
Oxidation: The active ingredients can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the pharmacological activity.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine, along with appropriate catalysts.
Major Products
The major products formed from these reactions include various metabolites that can be analyzed to understand the pharmacokinetics and pharmacodynamics of this compound.
Aplicaciones Científicas De Investigación
Comital-L has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical techniques.
Biology: Studied for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in the treatment of epilepsy and other seizure disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: Utilized in the pharmaceutical industry for the development of new anticonvulsant drugs
Mecanismo De Acción
Comital-L exerts its effects primarily through the modulation of neurotransmitter activity in the brain. The active ingredients, such as phenobarbital and phenytoin, enhance the inhibitory effects of gamma-aminobutyric acid (GABA) and reduce neuronal excitability by blocking sodium channels. This dual mechanism helps in controlling seizures and stabilizing neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenobarbital: Shares similar anticonvulsant properties but differs in its pharmacokinetic profile.
Phenytoin: Similar mechanism of action but has different side effect profiles and drug interactions.
Mephobarbital: Closely related in structure and function but has a longer duration of action.
Uniqueness
Comital-L’s uniqueness lies in its combination of multiple active ingredients, providing a broader spectrum of anticonvulsant activity. This combination allows for more effective seizure control with potentially fewer side effects compared to using each compound individually .
Propiedades
Número CAS |
84769-50-6 |
|---|---|
Fórmula molecular |
C40H38N6O8 |
Peso molecular |
730.8 g/mol |
Nombre IUPAC |
5,5-diphenylimidazolidine-2,4-dione;5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H12N2O2.C13H14N2O3.C12H12N2O3/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h1-10H,(H2,16,17,18,19);4-8H,3H2,1-2H3,(H,14,16,18);3-7H,2H2,1H3,(H2,13,14,15,16,17) |
Clave InChI |
GTDQJLOKEBIARC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2.C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


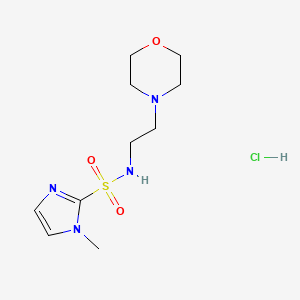
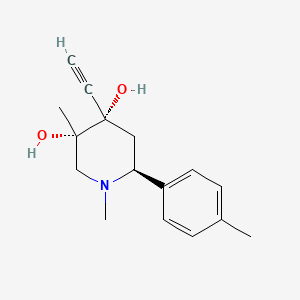
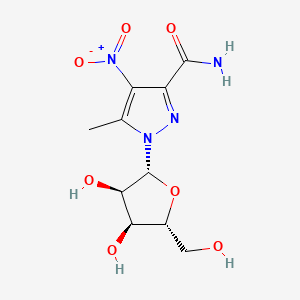
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

